molecular formula C8H13N3O B14773393 2-Hydrazineyl-5-isopropoxypyridine

2-Hydrazineyl-5-isopropoxypyridine

Cat. No.: B14773393
M. Wt: 167.21 g/mol
InChI Key: PDIGSKQTDPIBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-5-isopropoxypyridine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is a pyridine derivative, characterized by the presence of a hydrazinyl group at the 2-position and an isopropoxy group at the 5-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 2-Hydrazinyl-5-isopropoxypyridine typically involves the reaction of 2-chloro-5-isopropoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up for larger-scale production if necessary.

Chemical Reactions Analysis

2-Hydrazinyl-5-isopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction yields amines.

Scientific Research Applications

2-Hydrazinyl-5-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-isopropoxypyridine involves its interaction with molecular targets, primarily enzymes. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

2-Hydrazinyl-5-isopropoxypyridine can be compared with other pyridine derivatives, such as:

    2-Hydrazinyl-5-methoxypyridine: Similar in structure but with a methoxy group instead of an isopropoxy group.

    2-Hydrazinyl-5-ethoxypyridine: Another similar compound with an ethoxy group.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(5-propan-2-yloxypyridin-2-yl)hydrazine

InChI

InChI=1S/C8H13N3O/c1-6(2)12-7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11)

InChI Key

PDIGSKQTDPIBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=C(C=C1)NN

Origin of Product

United States

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